methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate
Description
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a coumarin derivative characterized by three key substituents:
- Position 3: An acetoxy group (CH₃COO−).
- Position 4: A methyl group (CH₃).
- Position 7: A 2-oxopropoxy (OCH₂COCH₃) side chain.
The compound’s structure combines a coumarin core (2H-chromen-2-one) with ester and ketone functionalities, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H16O6 |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C16H16O6/c1-9(17)8-21-11-4-5-12-10(2)13(7-15(18)20-3)16(19)22-14(12)6-11/h4-6H,7-8H2,1-3H3 |
InChI Key |
GUTJOSVGVKUWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a coumarin core (2H-chromen-2-one) substituted at positions 3, 4, and 7:
-
Position 3 : Methyl acetate group (–OCOCH3)
-
Position 4 : Methyl group (–CH3)
-
Position 7 : 2-Oxopropoxy chain (–OCH2COCH3)
This substitution pattern necessitates sequential functionalization, as simultaneous introduction of all groups risks regiochemical interference.
Retrosynthetic Disconnections
Retrosynthetic planning identifies three critical bond-forming steps:
-
Coumarin core formation via Pechmann condensation of resorcinol derivatives with β-keto esters.
-
C-7 alkoxylation through nucleophilic substitution or Mitsunobu reaction.
Synthetic Methodologies
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin
A modified Pechmann reaction combines ethyl acetoacetate (1.0 eq) and resorcinol (1.2 eq) in concentrated H2SO4 at 0–5°C for 4 hr. The crude 7-hydroxy-4-methylcoumarin precipitates upon ice quenching, yielding 68–72% after recrystallization (EtOH/H2O).
Key Data
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 4 hr |
| Yield | 68–72% |
| Purity (HPLC) | >98% |
Step 2: O-Alkylation at C-7
The 7-hydroxyl group reacts with bromoacetone (1.5 eq) in anhydrous DMF using K2CO3 (3.0 eq) as base. After 12 hr at 80°C, extraction with CHCl3/H2O and silica gel chromatography (hexane:EtOAc 3:1) affords 7-(2-oxopropoxy)-4-methylcoumarin in 54–58% yield.
Optimization Insights
-
Solvent Selection : DMF outperforms THF or acetone in solubility and reaction rate.
-
Base Impact : K2CO3 gives superior results over NaH due to milder conditions reducing decomposition.
Step 3: Esterification at C-3
The C-3 hydroxyl undergoes acetylation with acetic anhydride (2.0 eq) in pyridine at 100°C for 2 hr. Quenching with ice water followed by recrystallization (MeOH) yields the target compound in 85–88% purity.
One-Pot Coumarin Formation and Alkylation
A novel approach employs Pd(OAc)2 (5 mol%) with XPhos ligand in a microwave-assisted reaction:
-
Reagents : Resorcinol, ethyl acetoacetate, bromoacetone
-
Conditions : 120°C, 30 min, DMF/K3PO4
This method achieves 61% overall yield but requires stringent exclusion of moisture.
Comparative Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 34–38% | 61% |
| Reaction Time | 18 hr | 30 min |
| Purification Steps | 3 | 2 |
| Scalability | >100 g | <10 g |
Spectroscopic Characterization
NMR Spectral Data
1H NMR (400 MHz, CDCl3)
-
δ 2.42 (s, 3H, C4–CH3)
-
δ 3.81 (s, 3H, OCOCH3)
-
δ 4.71 (s, 2H, OCH2CO)
-
δ 6.22 (d, J = 9.5 Hz, H-5)
-
δ 7.38 (d, J = 9.5 Hz, H-6)
13C NMR (101 MHz, CDCl3)
Mass Spectrometry
-
ESI-MS : m/z 307.1 [M+H]+ (calc. 307.1)
-
Fragmentation : Loss of CH3CO (60 Da) and subsequent retro-Diels-Alder cleavage.
Process Optimization Challenges
Byproduct Formation
The primary impurity (8–12%) arises from di-alkylation at C-5 and C-7 positions. Mitigation strategies include:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group at the 3-position undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is pivotal for modifying solubility and biological activity.
| Conditions | Reagents | Product | Yield | Key Observations |
|---|---|---|---|---|
| Basic hydrolysis | NaOH/EtOH, reflux | [4-Methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetic acid | 85% | Enhanced water solubility; stable at pH 7–9. |
| Acidic hydrolysis | HCl/MeOH, 60°C | [4-Methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetic acid | 72% | Slower kinetics compared to basic conditions. |
Nucleophilic Substitution at the Oxopropoxy Group
The 2-oxopropoxy side chain at the 7-position participates in nucleophilic substitutions, particularly with amines or thiols.
| Nucleophile | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Primary amines | K₂CO₃, DMF, 80°C | 7-(2-Amino-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate | 68% | Precursor for anticancer agents. |
| Thiophenol | CuI, DIPEA, DCM, RT | 7-(2-Phenylthio-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate | 55% | Enhanced antioxidant activity. |
Cyclization Reactions
The oxopropoxy side chain facilitates intramolecular cyclization under specific conditions, forming fused heterocycles.
Pyridine Ring Formation
Reaction with ammonium acetate under heat generates chromeno-pyridine derivatives via cyclocondensation :
textMethyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate + NH₄OAc → 4-Methyl-2-(2-oxopropyl)-5H-chromeno[3,4-c]pyridin-5-one [3]
Conditions : 170°C, 3–4 h. Yield : 53% .
Coumarin-Pyrazole Hybrids
Treatment with hydrazines forms pyrazole rings fused to the coumarin core :
text+ R-NHNH₂ → 7-(2-Pyrazolyl-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate
Oxidation of the Oxopropoxy Chain
The ketone group in the oxopropoxy side chain can be oxidized to carboxylic acids or further functionalized.
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| KMnO₄ | Acetone/H₂O, 50°C | 7-(2-Carboxy-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate | 78% | Requires neutral pH for optimal yield. |
| CrO₃ | Acetic acid, 40°C | 7-(2-Oxo-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate | 82% | Selective oxidation without ester cleavage. |
Electrophilic Aromatic Substitution
The chromen-2-one core undergoes electrophilic substitution at the 6- or 8-positions under nitration or sulfonation conditions:
| Reaction | Reagents | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl acetate | 65% | 6-position favored due to electronic effects. |
| Sulfonation | SO₃, DCM, RT | 8-Sulfo-4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl acetate | 58% | Requires anhydrous conditions. |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the coumarin core, forming dimers or cross-linked products :
text→ Cyclobutane-linked dimer (λmax = 310 nm, ethanol)
Applications : Photostability studies and materials science .
Reductive Amination
The ketone group in the oxopropoxy side chain reacts with amines under reductive conditions (NaBH₃CN) to form secondary amines:
text+ R-NH₂ → 7-(2-(Alkylamino)-propoxy)-4-methyl-2-oxo-2H-chromen-3-yl acetate
Yield : 70–85%.
Scientific Research Applications
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers
Mechanism of Action
The mechanism of action of methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication . Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares the target compound with structurally related coumarin derivatives from the evidence:
Key Observations :
R3 Position: The target compound’s acetate group at R3 contrasts with phenyl (ID 7198312) or 4-methoxyphenyl (ID 7198310) substituents. Acetate groups enhance polarity and metabolic stability compared to aromatic substituents .
R7 Position :
- The 2-oxopropoxy group in the target compound and ID 7198312 introduces a ketone, which may participate in hydrogen bonding or redox reactions.
- Ethyl or prop-2-enyl esters () modify lipophilicity and hydrolysis rates .
Ester Groups :
- Methyl esters (target) are less bulky than prop-2-enyl (ID 7198310, 11), influencing steric hindrance and enzymatic cleavage susceptibility.
Biological Activity
Methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. Coumarins are characterized by their benzopyrone structure and have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-[4-methyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]acetate
- Molecular Formula : C16H16O6
- Molar Mass : 304.29 g/mol
- CAS Number : 664365-83-7
Biological Activity
The biological activity of this compound has been documented in various studies, highlighting its potential therapeutic applications.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of coumarin derivatives. For instance, this compound has demonstrated significant antibacterial activity against several strains of bacteria, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 μg/mL |
| Escherichia coli | 100 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
| Candida albicans | 125 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Antioxidant Properties
Coumarins are also recognized for their antioxidant capabilities. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage in cells .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in inflammatory diseases .
The mechanism of action for methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate involves multiple pathways:
- Enzyme Inhibition : The compound inhibits enzymes related to oxidative stress and inflammation.
- Interaction with Cellular Targets : The chromenone structure facilitates interactions with various cellular pathways, enhancing its pharmacological effects.
- Free Radical Scavenging : It neutralizes free radicals, thereby protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activity of coumarin derivatives similar to methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yloxy]acetate:
- Synthesis and Evaluation : A study synthesized various coumarin derivatives and evaluated their antibacterial activity against S. aureus and E. coli, finding that some compounds exhibited potent activity comparable to standard antibiotics .
- Antioxidant Assessment : Another research paper assessed the antioxidant activity of similar coumarin compounds using DPPH radical scavenging assays, demonstrating significant scavenging effects that correlate with their chemical structure .
- Therapeutic Potential : Research into the therapeutic potential of coumarins has indicated that they could be developed into new anti-inflammatory and anticancer agents due to their ability to modulate key biological pathways involved in disease progression .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the coumarin core. A common approach includes:
- Step 1: Alkylation of 7-hydroxy-4-methylcoumarin derivatives with ethyl chloroacetate or similar agents in anhydrous DMF using K₂CO₃ as a base at 80°C for 10 hours, achieving yields up to 82% .
- Step 2: Etherification of intermediates with 2-oxopropanol derivatives under controlled conditions, as seen in multi-step syntheses of structurally related chromenyl acetates .
| Step | Reagents/Conditions | Key Parameters | Yield | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, dry DMF, 80°C | Reaction time: 10 hours | 81-82% | |
| 2 | 2-oxopropanol, THF, reflux | Catalyst: p-TsOH | N/A |
Advanced: How can computational chemistry optimize reaction design for this compound?
Answer:
The ICReDD methodology integrates quantum chemical calculations and information science to predict reaction pathways and reduce trial-and-error experimentation . For example:
- Reaction Path Search: Simulates energy profiles for key steps (e.g., esterification of the 7-hydroxy group), guiding solvent selection (polar aprotic vs. non-polar) and catalyst choice.
- Machine Learning: Analyzes historical reaction data to prioritize experimental conditions, such as optimizing temperature for minimizing side-product formation.
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- X-ray Crystallography: Provides definitive structural confirmation, as demonstrated for analogous coumarin derivatives (e.g., 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate) .
- NMR Spectroscopy: ¹H NMR identifies the methyl (δ 2.3–2.5 ppm) and acetate (δ 2.1 ppm) groups, while ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 248.0682 for C₁₂H₁₀O₄) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Cross-Validation: Combine XRD with 2D NMR (e.g., HSQC for C-H correlations) to resolve ambiguities in substituent positions .
- Computational Predictions: Use DFT-based NMR chemical shift calculations (e.g., Gaussian software) to compare theoretical vs. experimental data .
- Reference Libraries: Compare with spectral databases (e.g., mzCloud) for analogous compounds, such as hymecromone acetate .
Basic: What experimental design strategies minimize trial runs?
Answer:
- Factorial Design: Systematically vary factors (temperature, solvent, catalyst ratio) to identify optimal conditions. For example, a 2³ factorial design reduced trials for similar coumarin syntheses by 50% .
- Response Surface Methodology (RSM): Models non-linear relationships between variables (e.g., reaction time vs. yield) to predict maxima .
Advanced: What challenges arise in scaling synthesis, and how to address them?
Answer:
- Heat Transfer: Use flow reactors to improve thermal control during exothermic steps (e.g., esterification) .
- Purification: Implement membrane separation technologies (CRDC RDF2050104) for efficient isolation of intermediates .
- Reactor Design: Computational fluid dynamics (CFD) simulates mixing efficiency in large-scale batches to prevent hotspots .
Basic: What safety protocols are critical during synthesis?
Answer:
- Handling Reactive Intermediates: Use fume hoods and PPE (nitrile gloves, safety goggles) for compounds with H300 (fatal if swallowed) or H400 (aquatic toxicity) classifications .
- Storage: Keep hygroscopic intermediates in干燥 (dry) environments to prevent decomposition .
- Emergency Protocols: Ensure access to eyewash stations and showers, as per P301 + P310 guidelines for accidental exposure .
Advanced: How do substituents influence reactivity in further modifications?
Answer:
- Electronic Effects: The 2-oxopropoxy group at position 7 acts as an electron-withdrawing group, directing electrophilic substitution to the 3-methyl position .
- Steric Effects: Comparative studies with 3-phenyl analogs (e.g., 3-phenyl-4H-chromen-4-one) show reduced reactivity at the 7-position due to steric hindrance .
Basic: What are the compound’s potential research applications?
Answer:
- Biological Studies: Coumarin derivatives exhibit antimicrobial activity; Schiff base analogs are tested against bacterial strains .
- Material Science: The acetate and oxo groups enable coordination with metal ions for catalytic or sensing applications .
Advanced: How to analyze kinetic data for reaction mechanisms involving this compound?
Answer:
- Rate Law Determination: Use pseudo-first-order kinetics under excess reagent conditions to isolate rate constants for ester hydrolysis .
- Isotopic Labeling: Track ¹⁸O incorporation in the oxo group via mass spectrometry to confirm nucleophilic attack pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
